molecular formula C12H11ClO3 B8406020 Ethyl 7-chloro-2H-chromene-3-carboxylate

Ethyl 7-chloro-2H-chromene-3-carboxylate

Cat. No.: B8406020
M. Wt: 238.66 g/mol
InChI Key: PSZOWOCNIHUFLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 7-chloro-2H-chromene-3-carboxylate is a useful research compound. Its molecular formula is C12H11ClO3 and its molecular weight is 238.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H11ClO3

Molecular Weight

238.66 g/mol

IUPAC Name

ethyl 7-chloro-2H-chromene-3-carboxylate

InChI

InChI=1S/C12H11ClO3/c1-2-15-12(14)9-5-8-3-4-10(13)6-11(8)16-7-9/h3-6H,2,7H2,1H3

InChI Key

PSZOWOCNIHUFLS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C(C=C2)Cl)OC1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

4-Chloro-2-hydroxybenzaldehyde (Acta. Chem. Scand., Vol. 53, p. 258, 1999) (510 mg) was dissolved in tetrahydrofuran (40 ml), sodium hydride (60% in oil, 157 mg) was added, and the mixture was stirred at room temperature for 2 hours. A tetrahydrofuran solution (10 ml) of ethyl 2-diethylphosphonoacrylate (J. Org. Chem., Vol. 43, P. 1256, 1978) (769 mg) was added to the reaction mixture, and the resultant mixture was stirred at room temperature for 2 hours and then heated overnight under reflux. After the reaction mixture was cooled to room temperature, water and diethyl ether were added to conduct liquid separation. After the resultant organic layer was dried over anhydrous sodium sulfate, the solvent was distilled off under reduced pressure, and the residue was purified by column chromatography on silica gel (hexane:ethyl acetate=10:1) to obtain the title compound (247 mg).
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510 mg
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reactant
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40 mL
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157 mg
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reactant
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769 mg
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10 mL
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Synthesis routes and methods III

Procedure details

4-Chloro-2-hydroxybenzaldehyde (Acta. Chem. Scand., vol. 53, p. 258 (1999)) (510 mg) was dissolved in tetrahydrofuran (40 mL), and sodium hydride (60% in oil, 157 mg) was added thereto, followed by stirring at room temperature for 2 hours. To the reaction mixture was added a solution of 2-diethylphosphonoacrylic acid ethyl ester (J. Org. Chem., vol. 43, p. 1256 (1978)) (769 mg) in tetrahydrofuran (10 mL), and the thus-obtained mixture was stirred at room temperature for 2 hours, followed by heating under reflux overnight. After the reaction mixture was cooled to room temperature, the mixture was partitioned between water and diethyl ether. The organic layer was dried over sodium sulfate anhydrate, and the solvent was distilled away under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=10:1), to thereby give the title compound (247 mg).
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510 mg
Type
reactant
Reaction Step One
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40 mL
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solvent
Reaction Step One
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157 mg
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reactant
Reaction Step Two
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769 mg
Type
reactant
Reaction Step Three
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10 mL
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solvent
Reaction Step Three

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